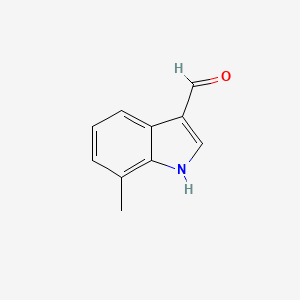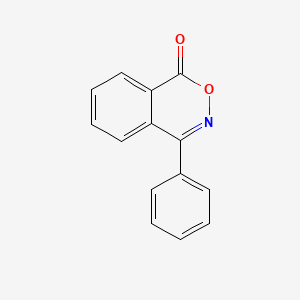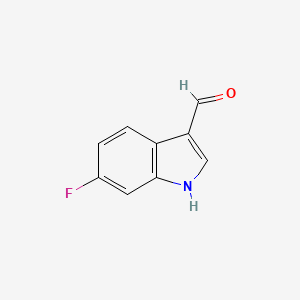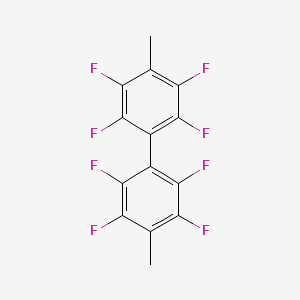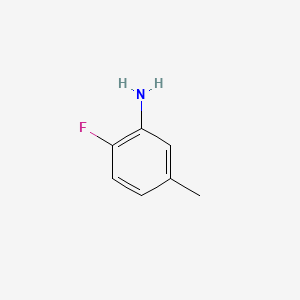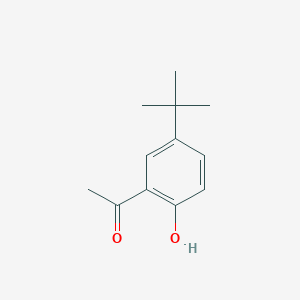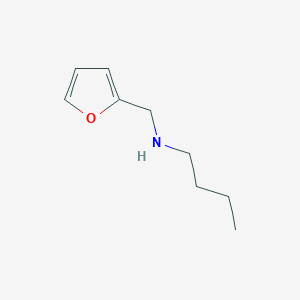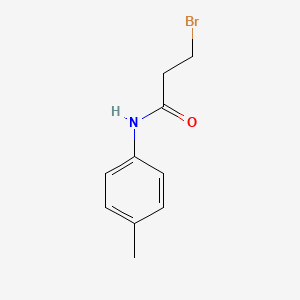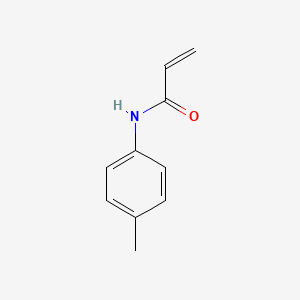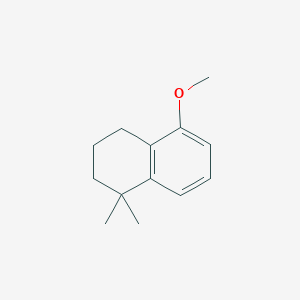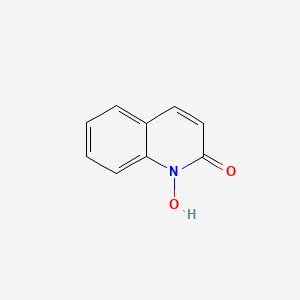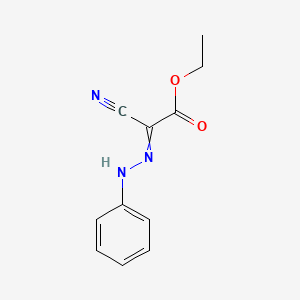
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is an organic compound with the molecular formula C11H11N3O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyano(phenylhydrazono) group, and the esterification is done with ethanol. This compound is known for its unique structural features, including the presence of a cyano group, a phenylhydrazono group, and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.
化学反应分析
Types of Reactions
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
Oxidation products: Oxides, hydroxyl derivatives.
Reduction products: Amines, hydrazines.
Substitution products: Various ester derivatives depending on the nucleophile used.
科学研究应用
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Acetic acid, cyano(phenylhydrazono)-, methyl ester
- Acetic acid, cyano(phenylhydrazono)-, propyl ester
- Acetic acid, cyano(phenylhydrazono)-, butyl ester
Uniqueness
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is unique due to its specific ester group (ethyl) and the (Z)-configuration, which can influence its reactivity and interaction with other molecules. The presence of the cyano and phenylhydrazono groups also contributes to its distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
27097-86-5 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |
InChI 键 |
NVOMLTILICGMJT-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
手性 SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


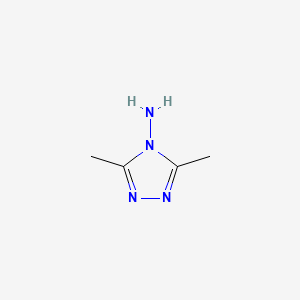
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
